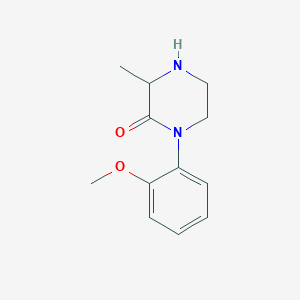
1-(2-Methoxyphenyl)-3-methylpiperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyphenyl)-3-methylpiperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents. This compound is characterized by the presence of a methoxyphenyl group and a methylpiperazinone moiety, which contribute to its unique chemical and biological properties.
準備方法
The synthesis of 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1-(2-methoxyphenyl)piperazine with oxetane in the presence of a catalyst such as Yb(OTf)3 in acetonitrile. This reaction typically requires reflux conditions for about 48 hours to yield the key intermediate, 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol . The intermediate can then be further processed to obtain the final product through purification and recrystallization techniques.
Industrial production methods often involve optimization of reaction conditions to enhance yield and purity. For large-scale production, the use of optimized solvents and catalysts is crucial to ensure efficient synthesis and minimize by-products .
化学反応の分析
1-(2-Methoxyphenyl)-3-methylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of the methoxyphenyl ring can yield halogenated derivatives, while nitration can produce nitro-substituted compounds.
科学的研究の応用
1-(2-Methoxyphenyl)-3-methylpiperazin-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
作用機序
The mechanism of action of 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one involves its interaction with specific molecular targets and pathways. For instance, piperazine derivatives are known to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, which play a crucial role in modulating mood, cognition, and behavior. The compound may also inhibit the reuptake of monoamine neurotransmitters, leading to increased levels of these neurotransmitters in the synaptic cleft .
類似化合物との比較
1-(2-Methoxyphenyl)-3-methylpiperazin-2-one can be compared with other similar compounds, such as:
1-(2-Methoxyphenyl)piperazine: This compound shares the methoxyphenyl group but lacks the methylpiperazinone moiety. It is used as an intermediate in the synthesis of various pharmaceuticals.
Urapidil: A well-known antihypertensive drug that contains a similar piperazine structure.
Trazodone: An antidepressant that also contains a piperazine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to other piperazine derivatives.
特性
分子式 |
C12H16N2O2 |
|---|---|
分子量 |
220.27 g/mol |
IUPAC名 |
1-(2-methoxyphenyl)-3-methylpiperazin-2-one |
InChI |
InChI=1S/C12H16N2O2/c1-9-12(15)14(8-7-13-9)10-5-3-4-6-11(10)16-2/h3-6,9,13H,7-8H2,1-2H3 |
InChIキー |
MSEHDSIVPICZSK-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)N(CCN1)C2=CC=CC=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


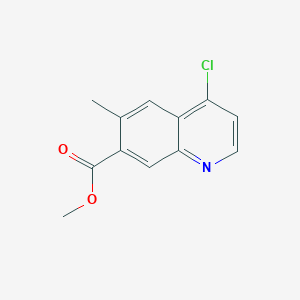

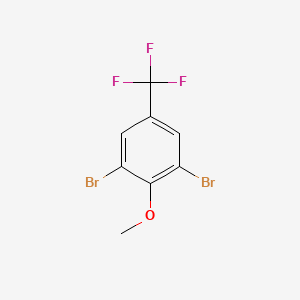
![6-Bromospiro[2,3-dihydroisoquinoline-4,3'-azetidine]-1-one;2,2,2-trifluoroacetic acid](/img/structure/B13920393.png)
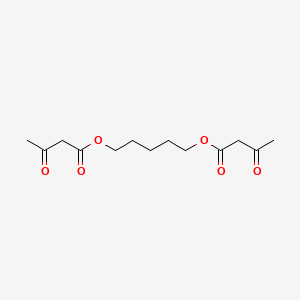
![Methyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate](/img/structure/B13920397.png)
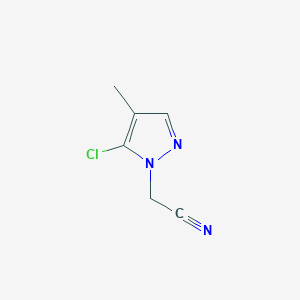
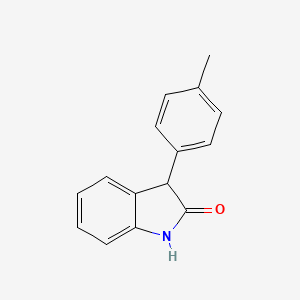
![6-Butoxy-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B13920414.png)

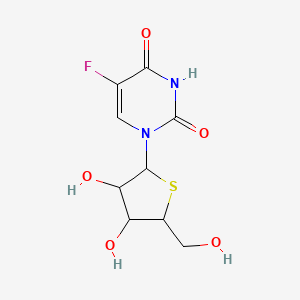
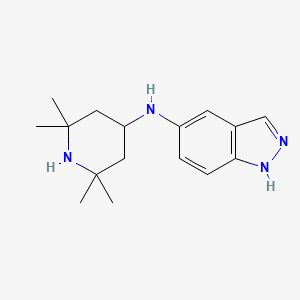
![7-Chloro-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13920439.png)
![Tert-butyl 4-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13920442.png)
